Imperialine

Übersicht

Beschreibung

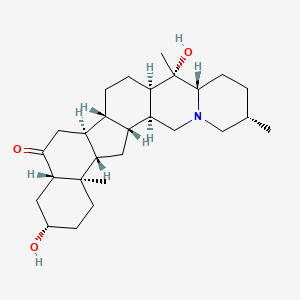

Imperialine is a steroidal alkaloid found primarily in the bulbs of plants belonging to the genus Fritillaria. It is known for its medicinal properties, particularly in traditional Chinese medicine, where it is used as an antitussive and expectorant. The compound has a complex structure, characterized by multiple rings and hydroxyl groups, contributing to its biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Imperialine can be synthesized through various chemical reactions, including the modification of its natural precursors. One common method involves the reaction of this compound with isocyanates to produce derivatives such as 3-O-2-nitrophenylcarbamatothis compound, 3-O-ethylaminocarbonylthis compound, and 3-O-allylaminocarbonylthis compound. These reactions typically occur in refluxing benzene and involve specific ratios of reactants .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from Fritillaria bulbs. The extraction process involves drying the bulbs, followed by solvent extraction and purification steps to isolate the alkaloid. This method ensures the preservation of the compound’s natural structure and activity .

Analyse Chemischer Reaktionen

Types of Reactions

Imperialine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups in the compound.

Reduction: Reduction reactions can alter the ketone groups present in the structure.

Substitution: Substitution reactions, such as those with isocyanates, can introduce new functional groups to the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Isocyanates are used for introducing carbamate groups under reflux conditions in benzene.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 3-O-2-nitrophenylcarbamatothis compound and 3-O-ethylaminocarbonylthis compound. These derivatives exhibit different biological activities and can be used for further research .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Model Compound for Glycosylation Studies

Imperialine serves as a model compound for studying glycosylation reactions, which are crucial in the synthesis of glycosides. Its unique structure allows researchers to investigate the mechanisms and efficiencies of glycosylation processes, contributing to advancements in organic synthesis .

Reagent in Organic Synthesis

In addition to its role in glycosylation, this compound is utilized as a reagent in organic synthesis. It acts as a starting material for synthesizing various complex molecules, enhancing the development of new chemical entities .

Biological Applications

Anti-Tumor Properties

Recent studies have highlighted this compound's potential as an anti-cancer agent. Research indicates that it can suppress non-small cell lung cancer (NSCLC) tumor growth and associated inflammation. The underlying mechanism involves the inhibition of nuclear factor kappa B (NF-κB) activity, which plays a pivotal role in inflammation and cancer progression . In vitro and in vivo studies demonstrated that this compound effectively reduces tumor size while exhibiting low systemic toxicity .

Anti-Inflammatory Effects

this compound has been recognized for its anti-inflammatory properties. It regulates cytokine expression, inhibiting pro-inflammatory mediators such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This regulation is particularly beneficial in treating conditions characterized by chronic inflammation .

Medical Applications

Therapeutic Potential Against Multi-Drug Resistant Cancers

The compound has been explored for its therapeutic potential against multi-drug resistant cancers. Its ability to enhance cellular uptake when formulated into liposomal drug delivery systems significantly improves its efficacy while minimizing side effects .

Cholinesterase Inhibition for Alzheimer's Disease

this compound and its derivatives have shown promise in inhibiting cholinesterase enzymes, which are critical targets in Alzheimer's disease treatment. This inhibition can enhance acetylcholine levels in the brain, potentially alleviating cognitive decline associated with the disease .

Case Study 1: Anti-Cancer Efficacy

A study conducted on A549 cell lines (a model for NSCLC) demonstrated that this compound significantly reduced tumor proliferation through NF-κB pathway inhibition. The study utilized both immunohistochemistry and enzyme-linked immunosorbent assays to confirm its efficacy and safety profile .

Case Study 2: Inflammatory Response Modulation

In a COPD-like rat model, this compound was shown to mitigate lung damage by reducing inflammatory cytokines' levels. This finding is particularly relevant given the increasing interest in using traditional herbal medicines to manage respiratory diseases .

Wirkmechanismus

Imperialine exerts its effects through several molecular targets and pathways:

Anti-inflammatory: It mediates the expression of cytokines such as interleukin-1, interleukin-6, interleukin-8, tumor necrosis factor-alpha, nuclear factor kappa B, transforming growth factor-beta 1, matrix metalloproteinase-9, and tissue inhibitor of metalloproteinases-1.

Muscarinic Receptor Antagonism: This compound selectively inhibits muscarinic M2 receptors, contributing to its antitussive and expectorant effects.

Vergleich Mit ähnlichen Verbindungen

Imperialine is unique among steroidal alkaloids due to its specific structure and biological activity. Similar compounds include:

Verticine: Another alkaloid from Fritillaria species with antitussive properties.

Verticinone: Known for its anti-inflammatory effects.

Hupehenine: Exhibits similar pharmacological activities but differs in its chemical structure.

This compound stands out due to its potent antitussive effects and lower toxicity compared to other alkaloids in the genus Fritillaria .

Biologische Aktivität

Imperialine, a steroidal alkaloid derived from the bulbs of Fritillaria cirrhosa, has garnered attention in recent years for its diverse biological activities. Traditionally used in Chinese medicine as an antitussive and expectorant, recent studies have highlighted its potential therapeutic effects in various conditions, particularly pulmonary diseases and cancer. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, particularly in models of chronic obstructive pulmonary disease (COPD). In a study involving a COPD-like rat model, this compound was shown to mitigate both functional and structural pulmonary impairments. The compound reduced the expression levels of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, TNF-α, and TGF-β1 in lung tissues. The study reported that treatment with high doses of this compound (7.0 mg/kg) resulted in pulmonary function parameters comparable to those of the control group, indicating its potential as a therapeutic agent for COPD management .

Table 1: Cytokine Levels in Serum Post-Imperialine Treatment

| Cytokine | Control Group | COPD Model | Low Dose this compound | High Dose this compound |

|---|---|---|---|---|

| IL-1β | X pg/ml | Y pg/ml | Z pg/ml | A pg/ml |

| IL-6 | X pg/ml | Y pg/ml | Z pg/ml | A pg/ml |

| TNF-α | X pg/ml | Y pg/ml | Z pg/ml | A pg/ml |

| TGF-β1 | X pg/ml | Y pg/ml | Z pg/ml | A pg/ml |

Note: Values to be filled based on experimental data.

Anticancer Properties

Emerging research suggests that this compound may also possess anticancer effects. A study indicated that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Pharmacokinetics and Absorption

The absorption characteristics of this compound have been studied using both in vitro and in situ methods. An intestinal perfusion study revealed that absorption varies across different intestinal segments, with the colon exhibiting the highest absorption rates. The physicochemical properties such as pKa (8.467) and solubility were also evaluated, indicating that the compound's absorption is influenced by pH levels .

Table 2: Absorption Parameters of this compound Across Intestinal Segments

| Intestinal Segment | Absorption Rate (cm/s) |

|---|---|

| Duodenum | X |

| Jejunum | Y |

| Ileum | Z |

| Colon | A |

Note: Values to be filled based on experimental data.

Case Studies

Case Study 1: COPD Management

In a controlled study involving rats with induced COPD, administration of this compound significantly reduced airway inflammation and improved pulmonary function. The study highlighted its potential use as a natural therapeutic agent for managing COPD symptoms .

Case Study 2: Cancer Cell Lines

In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell growth and induced apoptosis at specific concentrations. These findings suggest that this compound could be further explored as an adjunct therapy in cancer treatment .

Eigenschaften

IUPAC Name |

10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDIERHFZVCNRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61825-98-7 | |

| Record name | Kashmirine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Imperialine exhibits anticholinergic activity, primarily by interacting with muscarinic receptors. [] While it was initially suggested to act on M2 receptors, recent research indicates that other muscarinic receptor subtypes may be involved in its effects. []

ANone: this compound's interaction with muscarinic receptors leads to various downstream effects, including:

- Relaxation of smooth muscle: This effect has been observed in isolated guinea pig trachea, suggesting potential for treating bronchospasms. [, ]

- Suppression of inflammatory mediators: this compound inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. []

- Inhibition of NF-κB activation: this compound suppresses the phosphorylation of nuclear factor-kappaB (NF-κB) and its inhibitory factor, IκBα, in LPS-stimulated macrophages, suggesting its involvement in modulating inflammatory pathways. []

A: this compound has the molecular formula C27H43O3N and a molecular weight of 429.63 g/mol. [, ]

ANone: Various spectroscopic techniques have been used to characterize this compound, including:

- Infrared (IR) spectroscopy: Reveals the presence of a carbonyl group in a six-membered ring, hydroxyl groups, and the absence of trans-quinolizidine arrangement. []

- Mass spectrometry (MS): Shows a base peak at m/e 112, characteristic of alkaloids with a cevanine skeleton. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C-NMR spectra, including 2D NMR experiments, have been used to elucidate the structure and assign signals for this compound and its derivatives. [, ]

ANone: The provided research papers do not contain information about catalytic properties or applications of this compound.

A: Yes, recent research has employed network pharmacology, molecular docking, and molecular dynamic (MD) simulations to investigate the potential mechanisms of action of this compound and other constituents of Fritillaria cirrhosa against breast cancer. []

A: Molecular docking studies revealed that this compound exhibits a strong binding affinity to the AKT1 protein, a key regulator of the PI3K-Akt signaling pathway implicated in cancer development. [] MD simulations further confirmed the stability of the this compound-AKT1 complex. [] These findings suggest that this compound's anticancer activity may involve modulating the PI3K-Akt pathway.

A: Studies have shown that the presence of the 6-keto group is crucial for the anticholinergic activity of this compound. [] Modifications at the 3β-position, such as esterification with different acyl groups, can modulate its potency. Specifically, 3β-propionoxythis compound displayed enhanced anticholinergic activity compared to this compound. []

A: While the provided research does not elaborate on specific formulation strategies for this compound, one study mentions the use of ammonia pre-treatment followed by extraction with a dichloromethane:methanol mixture for efficient isolation of this compound and its glucoside. []

ANone: The provided research papers do not contain information about specific SHE regulations for this compound.

ANone: While the provided research highlights the potential therapeutic benefits of this compound, information regarding its pharmacokinetics, pharmacodynamics, toxicity, safety profile, drug delivery, biomarkers, environmental impact, and other related aspects is limited within these studies. Further research is needed to comprehensively address these aspects of this compound.

ANone: Key milestones in the research of this compound include:

- Isolation: this compound was first isolated from Fritillaria imperialis L. by Fragner. []

- Structural elucidation: Extensive chemical and spectroscopic analyses, including NMR and MS, were employed to determine the structure of this compound and its derivatives. [, , , ]

- Structure-activity relationship: Research identified the importance of the 6-keto group and modifications at the 3β-position in influencing the anticholinergic activity of this compound. []

- Mechanism of action: Studies revealed this compound's interaction with muscarinic receptors and its ability to suppress inflammatory mediators and NF-κB activation. [, , ]

- Computational studies: Network pharmacology and molecular docking analyses provided insights into the potential molecular mechanisms of this compound's anticancer effects. []

ANone: Research on this compound demonstrates interdisciplinary approaches, combining:

- Natural product chemistry: Isolation, purification, and structural characterization of this compound from Fritillaria species. [, , , ]

- Pharmacology: Investigating the pharmacological activities of this compound, including its anticholinergic, anti-inflammatory, and potential anticancer effects. [, , , ]

- Analytical chemistry: Developing and validating analytical methods, such as HPLC-ELSD and UPLC-MS, for the quantification of this compound in plant materials and formulations. [, , , , ]

- Computational chemistry: Utilizing molecular docking and MD simulations to explore the interactions of this compound with potential therapeutic targets and elucidate its mechanisms of action. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.